molecular formula C8H15NO B13453437 3-Methyl-7-oxa-1-azaspiro[3.5]nonane

3-Methyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B13453437
M. Wt: 141.21 g/mol
InChI Key: MLHFKEGAWWZNBV-UHFFFAOYSA-N
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Description

3-Methyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-oxa-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the oxetane ring . The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxa-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxetane ring provides metabolic stability and the ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-methyl-7-oxa-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-6-9-8(7)2-4-10-5-3-8/h7,9H,2-6H2,1H3

InChI Key

MLHFKEGAWWZNBV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC12CCOCC2

Origin of Product

United States

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